(S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467709
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14-/m0/s1 |
| Standard InChI Key | NBTXKAYNSBMSHB-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves peptide coupling reactions and the use of protecting groups like tert-butyl esters to facilitate the formation of the pyrrolidine ring. The specific synthesis pathway for (S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is not detailed in the available literature, but it likely involves similar methods used for related compounds.
Biological Activity and Applications
While specific biological activity data for (S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is not available, compounds with similar structures are often explored for their potential in drug development due to their ability to interact with biological targets.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis protocols for (S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester.
-
Biological Activity Screening: Investigating potential biological activities and applications in drug development.
-
Structural Analysis: Detailed structural analysis using NMR and other spectroscopic methods to confirm the compound's structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume